N-(2-benzyl-3,3a,5,6,7,7a-hexahydro-1H-isoindol-4-ylidene)hydroxylamine
CAS No.:
Cat. No.: VC15872261
Molecular Formula: C15H20N2O
Molecular Weight: 244.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20N2O |
|---|---|
| Molecular Weight | 244.33 g/mol |
| IUPAC Name | N-(2-benzyl-3,3a,5,6,7,7a-hexahydro-1H-isoindol-4-ylidene)hydroxylamine |
| Standard InChI | InChI=1S/C15H20N2O/c18-16-15-8-4-7-13-10-17(11-14(13)15)9-12-5-2-1-3-6-12/h1-3,5-6,13-14,18H,4,7-11H2 |
| Standard InChI Key | YGUBLIFXKQYDAG-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2CN(CC2C(=NO)C1)CC3=CC=CC=C3 |
Introduction
N-(2-benzyl-3,3a,5,6,7,7a-hexahydro-1H-isoindol-4-ylidene)hydroxylamine is a complex organic compound featuring a hydroxylamine functional group and a benzyl-substituted isoindoline moiety. Its molecular formula is C15H20N2O, with a molecular weight of 244.33 g/mol . This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural arrangement and potential biological activities.
Synthesis and Preparation
The synthesis of N-(2-benzyl-3,3a,5,6,7,7a-hexahydro-1H-isoindol-4-ylidene)hydroxylamine typically involves multi-step reactions that require controlled temperatures to maximize yield and purity. The specific conditions applied during synthesis can influence the products formed, highlighting the importance of precise reaction control.
Biological Activities and Applications
Research has indicated that N-(2-benzyl-3,3a,5,6,7,7a-hexahydro-1H-isoindol-4-ylidene)hydroxylamine exhibits notable biological activities, including potential antimicrobial and anticancer properties. The mechanism of action is believed to involve interactions with specific molecular targets within cells, influencing cellular pathways through redox reactions facilitated by the nitroso group.
| Biological Activity | Mechanism |
|---|---|
| Antimicrobial | Redox reactions influencing cellular pathways |
| Anticancer | Interactions with molecular targets within cells |
Research Findings and Future Directions
Studies exploring the interactions of N-(2-benzyl-3,3a,5,6,7,7a-hexahydro-1H-isoindol-4-ylidene)hydroxylamine with biological systems have highlighted its ability to modulate redox states within cells. This property may contribute to its antimicrobial and anticancer effects by altering cellular signaling pathways. Further research is needed to fully explore its potential applications and to optimize its structure for enhanced biological efficacy.
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